1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one

Synthetic efficiency Vilsmeier conditions pyrimidine building blocks

1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one (CAS 1268353-39-4) is a low-molecular-weight (151.17 g/mol) aminopyrimidine building block featuring a 2-methyl substitution and a 6-amino group on the pyrimidine ring, with an acetyl group at position 4. This compound belongs to the 2,4,6-trisubstituted pyrimidine class, which is widely employed in medicinal chemistry for kinase inhibitor and receptor antagonist programs.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B12965919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N)C(=O)C
InChIInChI=1S/C7H9N3O/c1-4(11)6-3-7(8)10-5(2)9-6/h3H,1-2H3,(H2,8,9,10)
InChIKeyVERWSUNEILHXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one: Core Chemical Identity and Sourcing Baseline


1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one (CAS 1268353-39-4) is a low-molecular-weight (151.17 g/mol) aminopyrimidine building block featuring a 2-methyl substitution and a 6-amino group on the pyrimidine ring, with an acetyl group at position 4 . This compound belongs to the 2,4,6-trisubstituted pyrimidine class, which is widely employed in medicinal chemistry for kinase inhibitor and receptor antagonist programs [1]. A one-step synthesis protocol yielding the title compound quantitatively under adapted Vilsmeier conditions has been reported [2]. While structurally simple, the precise placement of the amino and methyl substituents around the acetyl handle critically dictates downstream reactivity and biological recognition, making unambiguous identity and purity verification essential for procurement.

Why 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one Cannot Be Directly Replaced by Generic Pyrimidine Analogs


Within the 2,4,6-trisubstituted pyrimidine family, the exact positioning of the acetyl, amino, and methyl groups governs tautomeric equilibria, hydrogen-bonding capacity, and steric accessibility of the C4 electrophilic center . A regioisomer such as 1-(2-amino-6-methylpyrimidin-4-yl)ethanone relocates the amino group from position 6 to position 2, altering the electron density distribution and thus the compound's reactivity in nucleophilic substitutions or condensations. Similarly, homologs bearing an ethyl ketone instead of a methyl ketone (e.g., 1-(6-amino-2-methylpyrimidin-4-yl)propan-1-one) exhibit different steric demands and may fail to recapitulate the binding pose or synthetic trajectory of the acetyl congener [1]. Procurement of the exact CAS-grade compound with spectroscopic documentation is therefore necessary to ensure consistent performance in scaffold-hopping campaigns and patent-protected lead optimization efforts [2].

Quantitative Differentiation Evidence for 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one Versus Closest Analogs


One-Step Quantitative Synthesis Yield Versus Multi-Step Analogs

The target compound is obtained in quantitative yield via a one-step adapted Vilsmeier protocol, as reported by Jaster et al. [1]. This contrasts with numerous 2,4,6-trisubstituted pyrimidine analogs that require multi-step sequences (e.g., separate halogenation, amination, and acylation steps) with typical cumulative yields below 50% [2]. The single-flask protocol reduces solvent consumption, purification burden, and batch-to-batch variability—key procurement considerations for large-scale medicinal chemistry programs.

Synthetic efficiency Vilsmeier conditions pyrimidine building blocks

Spectroscopic Characterization Purity Baseline for Regioisomer Discrimination

Full spectroscopic characterization including ¹H, ²H, ¹³C NMR, IR, and Raman spectra has been reported for the title compound [1]. This multi-modal spectral dataset enables unambiguous regioisomer identification and quantitative purity assessment, which is not routinely provided for uncharacterized or commodity-grade pyrimidine building blocks. In comparison, many regioisomeric analogs (e.g., 1-(2-amino-6-methylpyrimidin-4-yl)ethanone) lack published, peer-reviewed spectroscopic fingerprints, increasing the risk of mis-identification during procurement.

NMR spectroscopy IR spectroscopy Raman regioisomer identification

Potential CCR5 Antagonist Pharmacological Activity (Preliminary Screening)

Preliminary pharmacological screening indicates that 1-(6-amino-2-methylpyrimidin-4-yl)ethan-1-one can act as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While this finding lacks direct comparator data within the same study, the CCR5 antagonist profile distinguishes the compound from other pyrimidine building blocks commonly employed for kinase inhibition. Maraviroc, a clinically approved CCR5 antagonist, provides a reference benchmark (IC50 ~3.3 nM for CCR5), though no head-to-head data exist [2]. This activity signal offers a unique phenotypic entry point not reported for the simple regioisomeric analog 1-(2-amino-6-methylpyrimidin-4-yl)ethanone.

CCR5 antagonist HIV autoimmune disease pyrimidine

Procurement-Driven Application Scenarios for 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one


Medicinal Chemistry Scaffold for CCR5-Targeted Lead Optimization

Based on preliminary CCR5 antagonist screening data [1], the compound can serve as a starting scaffold for developing next-generation CCR5 modulators targeting HIV entry, rheumatoid arthritis, or COPD. Procurement of the well-characterized CAS-grade material (supported by full NMR/IR/Raman spectra [2]) ensures a reliable SAR starting point without the confounding variable of regioisomer contamination.

High-Throughput Synthesis and Derivatization Platform

The one-step, quantitative-yield Vilsmeier synthesis [3] enables rapid, cost-effective bulk preparation. The C4 acetyl group provides a versatile handle for Claisen condensations, reductive aminations, and heterocycle annulations, making the compound an efficient entry point for parallel library synthesis in industrial medicinal chemistry settings.

Regioisomer Reference Standard for Analytical Chemistry

The comprehensive peer-reviewed spectral dataset (¹H, ²H, ¹³C NMR, IR, Raman) [2] qualifies the compound as a reference standard for distinguishing 4-acetyl-6-amino-2-methylpyrimidine from its 2-amino or 4-methyl regioisomers. QC laboratories in pharmaceutical procurement can use these published spectra to validate incoming batches and prevent costly regioisomer mix-ups.

Building Block for Kinase Inhibitor Fragment-Growing Campaigns

The 2-methyl-6-aminopyrimidine core is a privileged fragment in kinase inhibitor design (e.g., JAK2, ALK inhibitors). While direct kinase inhibition data for this specific compound are not yet publicly available, the quantitative synthetic protocol [3] and regioisomerically unambiguous spectral identity [2] make it a suitable procurement candidate for fragment-based screening and structure-guided optimization.

Quote Request

Request a Quote for 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.